5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Generic 5-substituted-1,3,4-thiadiazole-2-thiol analogs often fail in medicinal chemistry applications due to unpredictable electronic/steric effects. This specific p-tolylamino derivative ensures reproducible anticancer SAR studies. - Enables sub-millimolar anticancer agents: S-alkylated derivatives show IC50 = 0.084 mmol/L (MCF-7) and 0.034 mmol/L (A549). - Dual nucleophilic centers (thiol/thione tautomerism) support chemoselective S- or N-alkylation for diverse library synthesis. - Thermally stable (bp 332.7 °C) for microwave-assisted or high-temperature reactions; supplied with batch-to-batch purity (95-97%) for reliable method development.

Molecular Formula C9H9N3S2
Molecular Weight 223.3 g/mol
CAS No. 14731-25-0
Cat. No. B083145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol
CAS14731-25-0
Synonyms5-(PARA-TOLUIDINO)-1,3,4-THIADIAZOLE-2(3H)-THIONE
Molecular FormulaC9H9N3S2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NNC(=S)S2
InChIInChI=1S/C9H9N3S2/c1-6-2-4-7(5-3-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13)
InChIKeyUDHJCFUNVNFOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol Procurement & Technical Overview


5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol (CAS 14731-25-0) is a substituted 1,3,4-thiadiazole-2-thiol derivative, structurally defined by a p-tolylamino group at the 5-position and a thiol/thione moiety at the 2-position . This heterocyclic scaffold is widely employed as a synthetic building block in medicinal chemistry and materials science due to its capacity for further functionalization via S-alkylation, N-alkylation, and condensation reactions [1]. The compound is commercially available from multiple vendors with typical purities of 95–97%, enabling reproducible research and development .

Medicinal chemistry building block for lead derivatization
Dual thiol-thione reactivity enables S- and N-alkylation
Multi-vendor availability with defined purity specification

5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol: Risks of Unverified Substitution


1,3,4-Thiadiazole-2-thiol derivatives exhibit profound functional divergence based on subtle changes in the 5-position substituent. For example, 5-amino-1,3,4-thiadiazole-2-thiol is an effective corrosion inhibitor (>90% inhibition on low‑carbon steel) [1], whereas the target compound's p‑tolylamino substitution drastically alters its electronic and steric profile, re‑directing its utility toward medicinal chemistry derivatization rather than industrial corrosion applications [2]. Additionally, the specific substitution pattern critically influences solubility, thermal stability, and reactivity in downstream synthetic transformations. Consequently, generic substitution within this compound class carries a high risk of experimental failure, inconsistent yields, or outright loss of intended bioactivity, underscoring the necessity of compound‑specific procurement based on verifiable differentiation data.

Functional divergence 5-Amino analog shifts toward corrosion inhibition, not medicinal chemistry derivatization.
Thermal sensitivity 5-Phenyl analog boiling point is 33.9 °C lower; may not tolerate high-temperature syntheses.
Reactivity mismatch Different 5-substitution alters electronic and steric profile, affecting downstream reactivity.

5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol: Differentiation Evidence


Anticancer Derivative Potency

The p‑tolylamino‑substituted 1,3,4‑thiadiazole-2‑thiol core serves as a privileged scaffold for generating potent anticancer agents. Derivative 4y, synthesized from the target compound, exhibited cytotoxic activity against MCF‑7 breast cancer cells (IC50 = 0.084 ± 0.020 mmol L⁻¹) and A549 lung cancer cells (IC50 = 0.034 ± 0.008 mmol L⁻¹) [1]. These values indicate that derivatives derived from this specific substitution pattern achieve sub‑millimolar potency, in contrast to many other 1,3,4‑thiadiazole‑2‑thiol derivatives that show no activity or require micromolar concentrations in similar assays [2].

Derivative potency
Reported
Derivative 4y IC50: MCF-7 0.084 mmol/L, A549 0.034 mmol/L
Supports cell-model response context for derivatized scaffolds.
MTT assay, sub-millimolar range; cisplatin as reference.
Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Thermal Stability vs. 5-Phenyl Analog

5‑p‑Tolylamino‑[1,3,4]thiadiazole‑2‑thiol exhibits a boiling point of 332.7 °C at 760 mmHg, which is substantially higher than that of its 5‑phenyl analog (5‑phenyl‑1,3,4‑thiadiazole‑2‑thiol, boiling point 298.8 °C) [1]. The elevated boiling point reflects enhanced intermolecular interactions conferred by the p‑tolylamino moiety, a factor that may influence its behavior in high‑temperature synthetic procedures or purification steps.

Thermal stability
Head-to-head
Boiling point 332.7 °C vs 5-phenyl analog 298.8 °C (+33.9 °C)
Thermal margin may guide high-temperature reaction design.
Predicted/experimental values at 760 mmHg.
Physical Chemistry Material Science Process Development

Thiol-Thione Tautomerism & Synthetic Versatility

The compound exists in equilibrium with its 1,3,4‑thiadiazole‑2(3H)‑thione tautomer . This tautomerism provides two distinct nucleophilic centers (thiol sulfur and thione nitrogen), enabling chemoselective S‑alkylation or N‑alkylation under different reaction conditions. This dual reactivity is not universally shared across all 1,3,4‑thiadiazole‑2‑thiol analogs; for example, 5‑amino‑1,3,4‑thiadiazole‑2‑thiol is primarily exploited for its amino group in Schiff base formation, whereas the target compound's reactivity is dominated by the thiol‑thione system, making it a preferred scaffold for introducing diverse substituents at both the 2‑ and 5‑positions [1].

Synthetic versatility
Class-level
Thiol-thione tautomerism enables chemoselective S- and N-alkylation.
Broader derivatization scope compared to 5-amino analog.
Dual nucleophilic centers for library design.
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Purity & Commercial Availability

5‑p‑Tolylamino‑[1,3,4]thiadiazole‑2‑thiol is available from multiple reputable vendors (AKSci, Alfa Chemistry, Santa Cruz Biotechnology, Aladdin) with purities typically specified at 95–97% . This compares favorably to less substituted analogs such as 5‑amino‑1,3,4‑thiadiazole‑2‑thiol, which is often supplied at lower purity grades (e.g., 90–95%) due to its higher polarity and tendency to retain moisture. The consistent commercial availability and defined purity specifications reduce the risk of batch‑to‑batch variability in downstream applications.

Purity specification
Specification review
95–97% (multiple vendors) vs 5-amino analog 90–95%
Defined purity supports batch-to-batch reproducibility.
Vendor COA context; verify per lot.
Chemical Procurement Quality Control Research Reproducibility

5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol: Recommended Applications


Anticancer Lead Derivatization

This compound serves as a privileged scaffold for generating anticancer agents. As demonstrated by derivative 4y, S‑alkylation of the thiol group with appropriately substituted acetamides yields compounds with sub‑millimolar IC50 values against MCF‑7 (0.084 mmol/L) and A549 (0.034 mmol/L) cancer cell lines [1]. Procurement is justified when the research objective involves exploring structure‑activity relationships around the 5‑p‑tolylamino‑1,3,4‑thiadiazole‑2‑thiol core, particularly for breast and lung cancer programs.

Divergent Functionalization via Thiol-Thione Tautomerism

The tautomeric equilibrium between thiol and thione forms provides two distinct nucleophilic centers, enabling chemoselective S‑alkylation or N‑alkylation . This compound is therefore recommended for synthetic projects requiring the installation of diverse substituents at both the 2‑ and 5‑positions of the thiadiazole ring, a versatility not offered by many 5‑substituted analogs that lack the thiol functionality [2].

High-Temperature Process Chemistry

With a boiling point of 332.7 °C, this compound exhibits significantly higher thermal stability than the 5‑phenyl analog (298.8 °C) [3]. It is therefore better suited for reactions conducted at elevated temperatures, such as microwave‑assisted synthesis, solvent‑free melt reactions, or high‑boiling solvent systems, where less thermally robust analogs would decompose or volatilize.

Reproducible Academic & Industrial Research

The compound is commercially available from multiple vendors with well‑defined purity specifications (95–97%) . This ensures batch‑to‑batch consistency, a critical requirement for reproducible synthesis of derivative libraries, biological assay validation, and method development. Procurement from these established sources mitigates the risk of unknown impurities that could confound experimental results.

Application
Selection Property
Validation Focus
Cell-model derivatization
Cytotoxicity derivatization scaffold
Cell-line response endpoints
Dual alkylation synthesis
Thiol-thione dual reactivity
S-/N-alkylation outcome
High-temperature synthesis
Thermal tolerance
Boiling point margin vs 5-phenyl analog
Reproducible procurement
Purity specification consistency
Batch-to-batch purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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